(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol: is an organic compound characterized by a cyclopropyl ring with four methyl groups and a propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring with four methyl groups can be synthesized through a cyclopropanation reaction. This involves the reaction of a suitable alkene with a carbene precursor under controlled conditions.
Attachment of the Propanol Side Chain: The propanol side chain can be introduced through a Grignard reaction or an alkylation reaction, where the cyclopropyl ring is reacted with a suitable alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation and alkylation reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohols or hydrocarbons.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopropyl ring or the propanol side chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Various alcohols and hydrocarbons.
Substitution: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of cyclopropyl-containing molecules on biological systems. Its interactions with enzymes and receptors are of particular interest.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s unique structure may impart specific biological activities, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl ring’s strain and the steric effects of the methyl groups play a crucial role in these interactions. The compound may modulate the activity of specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)ethanol: Similar structure but with an ethanol side chain.
(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)butan-1-ol: Similar structure but with a butanol side chain.
Uniqueness
The uniqueness of (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol lies in its specific combination of a cyclopropyl ring with four methyl groups and a propanol side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2S)-2-(2,2,3,3-tetramethylcyclopropyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-7(6-11)8-9(2,3)10(8,4)5/h7-8,11H,6H2,1-5H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMFGARTBVAOMP-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1C(C1(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1C(C1(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.